molecular formula C18H19FN2O4S B2627129 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034423-98-6

2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2627129
CAS No.: 2034423-98-6
M. Wt: 378.42
InChI Key: DFJIJMDOEWLZGF-UHFFFAOYSA-N
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Description

2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of azetidine and isoindole moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the azetidine intermediate with a sulfonyl chloride derivative, such as 4-fluoro-3-methylbenzenesulfonyl chloride, in the presence of a base.

    Formation of the isoindole ring: This step involves the cyclization of the intermediate with suitable reagents to form the isoindole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
  • 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Uniqueness

2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of azetidine and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-11-8-13(6-7-16(11)19)26(24,25)20-9-12(10-20)21-17(22)14-4-2-3-5-15(14)18(21)23/h2-3,6-8,12,14-15H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJIJMDOEWLZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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